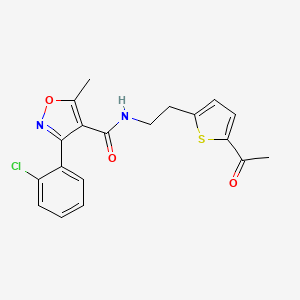

N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[2-(5-acetylthiophen-2-yl)ethyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O3S/c1-11(23)16-8-7-13(26-16)9-10-21-19(24)17-12(2)25-22-18(17)14-5-3-4-6-15(14)20/h3-8H,9-10H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFSRHPLDLVXBGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCCC3=CC=C(S3)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide typically involves multiple steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. This step requires careful control of temperature and solvent conditions to ensure high yield and purity.

Introduction of the Thiophene Ring: The thiophene ring is introduced through a Friedel-Crafts acylation reaction, where thiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Coupling of the Two Rings: The thiophene and isoxazole rings are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, which requires a palladium catalyst, a base, and an appropriate solvent.

Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester, under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the aforementioned synthetic routes. This requires optimization of reaction conditions to maximize yield and minimize waste. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the acetylthiophene moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom in the chlorophenyl group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or ether as solvent.

Substitution: Nucleophiles (amines, thiols), polar aprotic solvents (DMF, DMSO), base (triethylamine).

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Materials Science: The compound’s unique structural features make it a candidate for the development of organic semiconductors and conductive polymers.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism by which N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide exerts its effects depends on its application:

Biological Systems: It may interact with specific enzymes or receptors, modulating their activity through binding interactions. The isoxazole ring can act as a bioisostere for carboxylic acids, influencing enzyme inhibition.

Materials Science: The compound’s electronic properties, such as conjugation and electron-donating/withdrawing effects, play a crucial role in its function as a semiconductor or polymer component.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below compares the target compound with structurally related isoxazole-carboxamide derivatives:

Key Observations:

- Substituent Effects: Electron-Withdrawing Groups: The 2-chlorophenyl group is conserved across analogs, stabilizing the isoxazole ring and enhancing electrophilicity for target interactions. Polar vs. Steric Effects: Bulky substituents like 4-sulfamoylphenylethyl () may reduce binding affinity compared to smaller groups like 5-chloro-2-methylphenyl ().

Thermal Stability : Higher melting points in dimethoxy-substituted analogs (e.g., 2c: 199–200.5°C) suggest stronger crystalline packing due to hydrogen bonding from methoxy groups .

Anticancer Activity:

- Compound 2b : Exhibits anticancer activity (IC₅₀ ~10 µM against breast cancer cell lines) attributed to the 4-chloro-2,5-dimethoxyphenyl group, which may intercalate DNA or inhibit kinase pathways .

- Compound 2c : Higher potency (IC₅₀ ~5 µM) linked to the 3,5-dimethoxyphenyl group’s symmetry, facilitating interactions with hydrophobic enzyme pockets .

Antiviral Potential:

- Pyrazole-hydrazone derivatives with isoxazole moieties (e.g., ) show antiviral activity (EC₅₀ ~2 µM against influenza A), suggesting the acetylthiophene group in the target compound could enhance RNA polymerase inhibition.

Antioxidant Activity:

Computational and Structural Insights

- Docking Studies : AutoDock4 simulations () on analogs reveal that the 2-chlorophenyl group occupies hydrophobic pockets in kinase targets (e.g., EGFR), while the carboxamide forms hydrogen bonds with catalytic lysine residues.

Biological Activity

N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide is a synthetic compound with potential applications in medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₁₉H₁₇ClN₂O₃S

- Molecular Weight : 388.87 g/mol

- CAS Number : 2034437-25-5

- SMILES Representation : O=C(c1c(C)onc1c1ccccc1Cl)NCCc1ccc(s1)C(=O)C

The compound features a unique structure that combines an isoxazole ring with a thiophene moiety, which contributes to its diverse biological activities.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity. The presence of the thiophene and isoxazole rings may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes.

Anticancer Activity

Studies have shown that derivatives of isoxazole and thiophene can possess anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell growth and survival.

The exact mechanism of action for N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific molecular targets such as:

- Enzymes : Inhibition of key enzymes involved in cellular processes.

- Receptors : Binding to receptors that regulate cell proliferation and apoptosis.

Case Studies

- Anticancer Study :

- A study explored the effects of the compound on various cancer cell lines. Results indicated significant cytotoxicity at micromolar concentrations, suggesting its potential as an anticancer agent.

- Antimicrobial Screening :

- Another study assessed the antimicrobial efficacy against several bacterial strains. The compound demonstrated notable activity, particularly against Gram-positive bacteria.

Data Table: Biological Activities

| Activity Type | Test Organisms/Cell Lines | Observed Effect | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Inhibition of growth | |

| Anticancer | HeLa, MCF-7 | Induction of apoptosis | |

| Enzyme Inhibition | Various | Modulation of enzyme activity |

Q & A

Q. What experimental frameworks evaluate synergistic effects with existing therapeutics?

- Methodological Answer : Use combination index (CI) analysis (Chou-Talalay method) in cell-based assays. Test the compound with cisplatin or paclitaxel at fixed molar ratios (e.g., 1:1, 1:2). Synergy is indicated by CI <1. Triazole-thiol derivatives have shown enhanced efficacy in combination with antifungals, providing a model for study design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.